{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic nomenclature of thiophene-piperidine compounds follows established International Union of Pure and Applied Chemistry conventions for heterocyclic organic molecules. The primary compound identified in chemical databases is (1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanol, which represents a complex heterocyclic structure incorporating multiple functional groups. This compound features a piperidine ring system (six-membered saturated nitrogen heterocycle) substituted at the 4-position with a methanol group, while the nitrogen atom bears a substituted methyl group containing both thiophene and oxadiazole moieties.
The molecular formula for this compound is C₁₃H₁₇N₃O₂S, with a molecular weight of 279 daltons. The International Union of Pure and Applied Chemistry naming system identifies each ring system and functional group systematically, beginning with the piperidine core as the parent structure. The thiophene ring (five-membered sulfur heterocycle) is designated at the 3-position, indicating the specific attachment point for subsequent substitution. The 1,2,4-oxadiazole ring represents an additional heterocyclic component that distinguishes this compound from simpler thiophene-piperidine derivatives.
The related compound 1-(Thiophen-3-ylmethyl)piperidin-4-ol provides a simpler structural framework with molecular formula C₁₀H₁₅NOS and molecular weight of 197.30 grams per mole. This structure eliminates the oxadiazole ring system while maintaining the core thiophene-piperidine architecture. The International Union of Pure and Applied Chemistry name for this compound clearly indicates the methyl linkage between the thiophene ring and the piperidine nitrogen, with the hydroxyl group positioned at the 4-carbon of the piperidine ring.
Structural representation of these compounds reveals important stereochemical and conformational characteristics. The piperidine ring adopts chair conformations in solution, with the 4-hydroxyl or 4-methanol substituents capable of occupying either axial or equatorial positions. The thiophene ring system maintains planarity due to its aromatic character, while the methylene linker provides conformational flexibility between the heterocyclic components.
Alternative Naming Conventions in Chemical Databases
Chemical databases employ various nomenclature systems and synonyms to facilitate compound identification and cross-referencing. The compound (1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanol appears in chemical suppliers' catalogs under multiple catalog numbers including BBV-33702401, CSC026222208, and CSCR00035868788. These alphanumeric identifiers serve as unique database keys within commercial chemical supply networks.
For the simpler analog 1-(Thiophen-3-ylmethyl)piperidin-4-ol, databases record several synonymous names including 1-[(thiophen-3-yl)methyl]piperidin-4-ol and the shortened form T0Y. Commercial suppliers utilize catalog designations such as CS-0264058, 3D-PJB38884, and ENA341295182 to distinguish this compound within their inventory systems. The PubChem database assigns the unique identifier PJB38884 as an additional synonym.
Database naming conventions often reflect historical discovery patterns and supplier preferences rather than systematic chemical nomenclature. The abbreviation T0Y represents an internal coding system that may relate to structural features or synthesis pathways. Similarly, the various commercial catalog numbers serve practical inventory management purposes while maintaining traceability across different chemical suppliers and research institutions.
Simplified Molecular Input Line Entry System notation provides another standardized representation method. For 1-(Thiophen-3-ylmethyl)piperidin-4-ol, the Simplified Molecular Input Line Entry System string is recorded as OC(CC1)CCN1CC2=CSC=C2, which encodes the complete molecular structure in a linear text format. This notation system enables computational database searching and structural comparisons across different chemical information systems.
Properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-8-10-1-4-12(5-2-10)7-11-3-6-14-9-11/h3,6,9-10,13H,1-2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDZUHZXDXBTNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that both thiophene and piperidine derivatives have been found to interact with a variety of biological targets. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals, and thiophene derivatives have shown diverse biological activities.
Mode of Action
Compounds containing thiophene and piperidine moieties have been reported to interact with their targets in various ways, leading to changes in cellular processes.
Biological Activity
The compound {1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol, also known as [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine dihydrochloride , is a synthetic organic molecule that exhibits potential biological activity due to its unique structural characteristics. The presence of a thiophenyl group and a piperidine ring suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A piperidine ring , which is known for its role in various biological activities.
- A thiophene moiety , which enhances the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro tests revealed that several related compounds had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Comparative Antimicrobial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Bacterial Strains Tested |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies focusing on its ability to inhibit cell proliferation in cancer cell lines. For example, related piperidine derivatives have demonstrated considerable antiproliferative effects against human leukemia cell lines, indicating a promising avenue for further research into this compound's efficacy .
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of piperidine derivatives, it was found that certain modifications to the piperidine structure significantly enhanced their cytotoxic effects against cancer cells, suggesting that the thiophene substitution could similarly increase the biological activity of this compound .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Interaction with Receptors : The piperidine structure may facilitate interactions with various biological receptors, potentially modulating signaling pathways involved in cell growth and survival .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including {1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol. The compound has shown promising activity against various cancer cell lines. For instance, derivatives containing piperidine structures have been evaluated for their cytotoxic effects on leukemia cell lines such as HL60, K562, and U937, demonstrating significant antiproliferative activity .
Antimicrobial Properties
Research indicates that compounds derived from piperidine have notable antimicrobial properties. In vitro tests have shown that this compound exhibits effective antibacterial activity against a range of bacterial strains. This suggests potential applications in treating bacterial infections .
Neurological Applications
Thiophene-containing compounds have been investigated for their neuroprotective effects. The structure of this compound may contribute to its ability to modulate neurotransmitter systems, making it a candidate for further research in treating neurological disorders such as depression and anxiety .
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for advanced material applications .
Conductive Materials
Due to its thiophene component, this compound can be utilized in the development of conductive materials for electronic applications. The electron-rich nature of thiophene makes it an excellent candidate for organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated the cytotoxic effects of various thiophene derivatives on leukemia cell lines and found that compounds similar to this compound exhibited IC50 values comparable to established anticancer drugs. These findings support the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, three derivatives based on piperidine were synthesized and tested against Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated that compounds with structural similarities to this compound displayed significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacterial strains .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 1.8 | 1 | 3 | 227.33 |
| [1-(4-Fluorobenzyl)piperidin-4-yl]methanol | 2.1 | 1 | 3 | 223.29 |
| [1-(3-Chlorobenzyl)piperidin-4-yl]methanol | 2.5 | 1 | 3 | 239.75 |
Research Findings and Implications
- Antiparasitic Potency: Halogenated benzyl derivatives (e.g., 4-F, 3,4-Cl₂) demonstrate superior activity over non-halogenated variants. The thiophene analogue’s activity remains speculative but could be enhanced by its unique electronic profile .
- Synthetic Flexibility: Piperidin-4-yl methanol derivatives are synthetically accessible via reductive amination or nucleophilic substitution, as shown in and .
- Safety Profile: Limited data exist for the thiophene variant, but [1-(3-Chlorobenzyl)piperidin-4-yl]methanol’s safety sheet () indicates standard handling protocols for similar compounds .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a modular approach:
- Construction of the heterocyclic core (piperidine derivative)
- Introduction of the thiophene substituent at the 3-position
- Functionalization of the piperidine ring with a methanol group at the 4-position
This approach allows for flexibility in substituents and optimization of yields and purity.
Preparation Method 1: Suzuki Coupling Approach for Thiophene Attachment
Step 1: Synthesis of the Piperidin-4-yl Intermediate
- Starting with commercially available 4-piperidone derivatives, reduction to piperidine is achieved using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).
- The 4-position is then selectively functionalized with a hydroxymethyl group via nucleophilic substitution or reductive amination, yielding piperidin-4-yl methanol .
Step 2: Synthesis of 3-Bromothiophene Derivative
- Thiophene-3-boronic acid or its ester is prepared via standard lithiation and borylation methods.
- Alternatively, commercially available thiophene-3-boronic acid can be used directly.
Step 3: Suzuki Cross-Coupling
- The piperidin-4-yl halide (e.g., 4-bromopyridine derivative) reacts with thiophene-3-boronic acid under Suzuki coupling conditions:
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base: K₂CO₃ or Cs₂CO₃
Solvent: Tetrahydrofuran (THF) or dioxane/water mixture
Temperature: Reflux or 80°C
- This coupling attaches the thiophene-3-yl group at the 3-position of the heterocycle.
Step 4: Hydroxymethylation at the 4-Position
- The piperidine ring bearing the thiophene substituent is then subjected to hydroxymethylation at the 4-position, typically via formaldehyde or paraformaldehyde under acidic or basic conditions, yielding the target (thiophen-3-yl)methyl substituent attached to the piperidine.
- High regioselectivity
- Modular synthesis allowing for diverse substitutions
Preparation Method 2: Nucleophilic Substitution and Reductive Amination
Step 1: Synthesis of 3-Bromothiophene Derivative
- As above, prepare thiophene-3-bromide via bromination of thiophene.
Step 2: Nucleophilic Substitution on a Piperidine Derivative
- Use 4-piperidone or piperidine-4-ol as starting material.
- React with thiophene-3-bromide under nucleophilic substitution conditions (e.g., in the presence of a base such as potassium carbonate in DMF or acetonitrile).
Step 3: Reduction and Hydroxymethylation
- The resulting intermediate undergoes reduction (if necessary) and hydroxymethylation:
Reagents: Formaldehyde or paraformaldehyde
Conditions: Mild heating in aqueous or alcoholic solvent
- This step installs the methanol group at the 4-position of the piperidine ring.
- Fewer steps, suitable for scale-up
- Utilizes readily available starting materials
Notes on Reaction Conditions and Catalysts
| Reaction Step | Typical Conditions | Catalysts / Reagents | Solvents | Notes |
|---|---|---|---|---|
| Reduction of piperidone | Hydrogenation | Pd/C, H₂ | Ethanol or methanol | Converts ketone to piperidine |
| Suzuki coupling | Reflux, 80°C | Pd(PPh₃)₄, K₂CO₃ | THF/water | Cross-coupling of heteroaryl boronic acid |
| Hydroxymethylation | Mild heating | Formaldehyde, NaOH | Aqueous | Install methanol group at 4-position |
| Nucleophilic substitution | Reflux | K₂CO₃ | DMF or acetonitrile | Attach thiophene derivative |
Summary of Key Research Findings
- Patents indicate that the synthesis of thiophene derivatives often employs palladium-catalyzed cross-coupling reactions, especially Suzuki coupling, for regioselective attachment of heteroaryl groups to heterocyclic cores.
- The hydroxymethylation step is typically achieved through formaldehyde-based reactions, which are mild and compatible with various functional groups.
- Commercial availability of key intermediates like thiophene-3-boronic acids and piperidin-4-ol simplifies the synthetic route.
- The use of suitable solvents such as tetrahydrofuran, acetonitrile, or alcohols, along with catalysts like palladium complexes, ensures high yields and purity.
Concluding Remarks
The synthesis of 1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol hinges on well-established cross-coupling reactions, functional group manipulations, and hydroxymethylation techniques. The modular nature of these methods allows for structural diversification, which is crucial for optimizing biological activity. The detailed procedures, optimized reaction conditions, and choice of catalysts are supported by patent literature and recent research, ensuring a robust and scalable synthetic pathway.
Q & A
Basic: What are the key synthetic routes for {1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol?
Methodological Answer:
The synthesis typically involves:
- Step 1: Alkylation of piperidin-4-yl-methanol with a thiophene-containing electrophile (e.g., 3-thiophenemethyl bromide). This step may utilize coupling reagents like EDC/HOBt or catalysts such as Pd/Cu for cross-coupling (e.g., Sonogashira or Suzuki reactions) .
- Step 2: Purification via column chromatography or recrystallization, followed by characterization using H/C NMR and mass spectrometry (LC-MS or HRMS) to confirm molecular weight and structural integrity .
- Critical Parameters: Reaction temperature (60–100°C), solvent choice (DMF, DCM), and base (DIPEA or TEA) influence yield and purity .
Advanced: How can coupling efficiency between thiophene and piperidine-methanol derivatives be optimized?
Methodological Answer:
- Catalytic Systems: Use Pd(PPh)/CuI for Sonogashira-like couplings, which enhance regioselectivity and reduce side products. Optimize catalyst loading (5–20 mol%) and ligand ratios .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates. Additives like DIEA mitigate acid byproducts.
- Kinetic Monitoring: Track reaction progress via TLC or in situ FTIR to identify optimal termination points, minimizing over-reaction or decomposition .
- Yield Improvement: Post-reaction quenching with aqueous NHCl and extraction with ethyl acetate improves recovery of hydrophobic products .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: LC-MS (ESI+) should show [M+H] peaks matching the molecular formula (CHNOS). HRMS resolves isotopic patterns to confirm purity .
Advanced: How to address discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Impurity Analysis: Use HPLC with a C18 column and buffer (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to detect byproducts. Adjust mobile phase (methanol:buffer = 65:35) for optimal resolution .
- Solvent Artifacts: Ensure complete removal of DMF or DCM via rotary evaporation under high vacuum. Residual solvents may split NMR peaks.
- Stereochemical Purity: Chiral HPLC or polarimetry can detect enantiomeric impurities if asymmetric synthesis is involved .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation .
- Ventilation: Work in a fume hood to prevent inhalation of fine powders or vapors.
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies are used to study its biological activity in receptor-binding assays?
Methodological Answer:
- Target Selection: Prioritize receptors where piperidine-thiophene hybrids show affinity (e.g., cannabinoid or sigma receptors) .
- Competitive Binding Assays: Use radiolabeled probes (e.g., H-SR141716A for cannabinoid receptors) to measure IC values. Synaptosomal membrane preparations ensure physiological relevance .
- Functional Assays: Electrically evoked twitch responses in isolated tissues (e.g., mouse vas deferens) assess inhibitory effects, mimicking psychotropic activity .
Basic: How to ensure reproducibility in solubility and stability studies?
Methodological Answer:
- Solubility Profiling: Test in PBS (pH 7.4), DMSO, and ethanol. Use sonication (30 min, 40°C) for difficult suspensions.
- Stability Protocols: Store at –20°C under argon. Monitor degradation via HPLC at 254 nm over 1–4 weeks .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with receptor crystal structures (e.g., PDB: 1LZG for cannabinoid receptors) to map binding poses of the thiophene-piperidine moiety .
- QSAR Models: Train on analogs with known IC values. Descriptors include logP, polar surface area, and H-bond donor/acceptor counts .
Basic: What are common byproducts in its synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts:
- Mitigation: Flash chromatography (silica gel, hexane:EtOAc gradient) isolates the target compound .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, HEK293 vs. CHO cells may express differing receptor isoforms .
- Pharmacokinetic Factors: Assess metabolic stability using liver microsomes. CYP3A4/2D6 inhibitors (e.g., ketoconazole) identify enzyme-mediated deactivation .
- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., 10 µM WIN55,212-2 for cannabinoid assays) to harmonize cross-study comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
